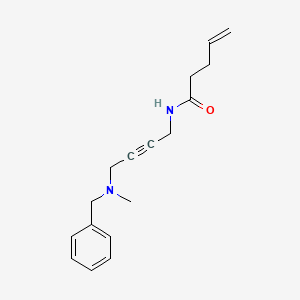

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)pent-4-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)pent-4-enamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as BMA-155, and it belongs to the class of compounds known as selective androgen receptor modulators (SARMs).

Aplicaciones Científicas De Investigación

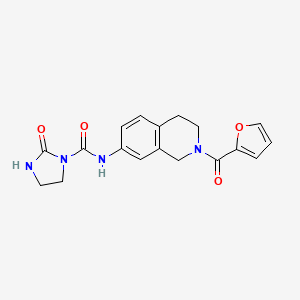

- Findings : N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)pent-4-enamide derivatives were synthesized and evaluated for antimicrobial activity. Compounds d1, d2, and d3 showed promising results against both Gram-positive and Gram-negative bacteria, as well as fungal species .

- Observations : Among the synthesized compounds, d6 and d7 exhibited potent anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). These compounds could serve as potential leads for rational drug design .

- Results : Molecular docking studies revealed that compounds d1, d2, d3, d6, and d7 had favorable docking scores within the binding pockets of specific protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These compounds hold promise for further drug development .

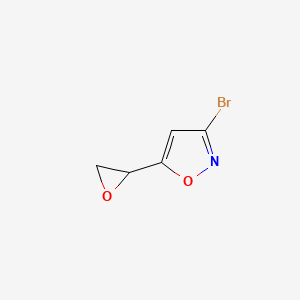

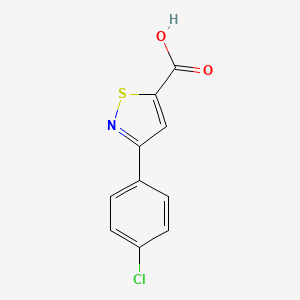

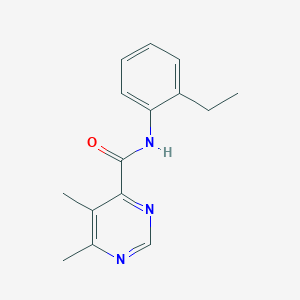

- Significance : Thiazoles exhibit anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor properties. Their antimicrobial effects are attributed to blocking bacterial lipid biosynthesis and other mechanisms .

- Activity : Compound 7o, with a chloro group on the N-methyl aniline ring and a bromo group on the benzyl ring, displayed noteworthy antimicrobial activity against various bacterial strains .

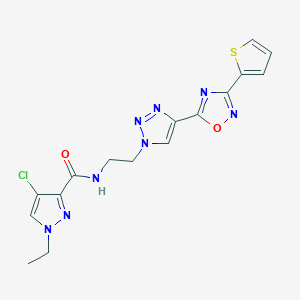

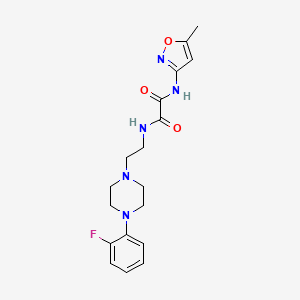

- Utility : This method allows efficient access to a wide range of triazoles. Ammonia gas is liberated during the reaction, making it a practical approach .

Antimicrobial Activity

Anticancer Properties

Molecular Docking Studies

Thiazole Nucleus and Medicinal Properties

1,2,3-Triazole Hybrids

1,2,4-Triazoles Synthesis

Propiedades

IUPAC Name |

N-[4-[benzyl(methyl)amino]but-2-ynyl]pent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c1-3-4-12-17(20)18-13-8-9-14-19(2)15-16-10-6-5-7-11-16/h3,5-7,10-11H,1,4,12-15H2,2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGRRBWVUYYMFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#CCNC(=O)CCC=C)CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-2-(pyrrolidin-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2641891.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]sulfonylpiperazine](/img/structure/B2641895.png)

![(2Z)-2-[(2-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2641897.png)

![2,4-dichloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2641913.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide](/img/structure/B2641914.png)